3,4-Pyridinedicarbonyl dichloride

Metal-Organic Frameworks Coordination Polymers Crystal Engineering

3,4-Pyridinedicarbonyl dichloride (CAS 1889-02-7) is a bifunctional acyl chloride derived from cinchomeronic acid, belonging to the class of pyridinedicarbonyl dichloride isomers (C7H3Cl2NO2, MW 204.01 g/mol). The compound serves primarily as a reactive intermediate for the introduction of pyridine-3,4-dicarboxamide functionalities into target molecules, with the 3,4-substitution pattern conferring distinct steric and electronic properties relative to the more extensively characterized 2,6- and 3,5-positional isomers.

Molecular Formula C7H3Cl2NO2
Molecular Weight 204.01 g/mol
CAS No. 1889-02-7
Cat. No. B168064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Pyridinedicarbonyl dichloride
CAS1889-02-7
Synonyms3,4-PYRIDINEDICARBONYL DICHLORIDE
Molecular FormulaC7H3Cl2NO2
Molecular Weight204.01 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(=O)Cl)C(=O)Cl
InChIInChI=1S/C7H3Cl2NO2/c8-6(11)4-1-2-10-3-5(4)7(9)12/h1-3H
InChIKeyHUIAQNXMBCJOCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Pyridinedicarbonyl Dichloride (CAS 1889-02-7): Technical Baseline and Procurement Context


3,4-Pyridinedicarbonyl dichloride (CAS 1889-02-7) is a bifunctional acyl chloride derived from cinchomeronic acid, belonging to the class of pyridinedicarbonyl dichloride isomers (C7H3Cl2NO2, MW 204.01 g/mol). The compound serves primarily as a reactive intermediate for the introduction of pyridine-3,4-dicarboxamide functionalities into target molecules, with the 3,4-substitution pattern conferring distinct steric and electronic properties relative to the more extensively characterized 2,6- and 3,5-positional isomers [1]. Its procurement relevance is situated within specialized synthetic applications—including coordination polymer construction, heterocyclic library synthesis, and functional material development—where isomeric substitution pattern determines downstream architecture and performance [2].

3,4-Pyridinedicarbonyl Dichloride (CAS 1889-02-7): Why In-Class Pyridinedicarbonyl Dichlorides Cannot Be Interchanged


Although all pyridinedicarbonyl dichloride isomers share the same molecular formula (C7H3Cl2NO2), their positional substitution patterns produce fundamentally distinct coordination geometries, steric environments, and electronic distributions that preclude generic substitution. The 2,6-isomer (CAS 3739-94-4) generates symmetric, linear binding motifs favoring macrocycle formation and C2-symmetric architectures [1]; the 3,5-isomer (CAS 15074-61-0) yields a meta-substituted geometry with divergent directional vectors; while the 3,4-isomer (CAS 1889-02-7) introduces an asymmetric, ortho-adjacent dicarboxyl arrangement that imposes steric torsion out of the pyridine plane—a feature experimentally validated in coordination polymer studies showing that the proximal carboxylate proximity in 3,4-PDC derivatives forces rotation of 15-25° from planarity [2]. This torsion directly alters ligand field strength, chelation capacity, and the dimensionality of resultant metal-organic architectures. The quantitative evidence below documents where this substitution specificity translates into measurable performance differences.

3,4-Pyridinedicarbonyl Dichloride (CAS 1889-02-7): Quantified Differentiation Evidence Against Comparator Isomers


Coordination Polymer Architecture Divergence: 3,4-Isomer Enables (3,4)-Connected Topology Unavailable from 2,6- and 3,5-Isomers

The 3,4-pyridinedicarboxylate ligand derived from 3,4-pyridinedicarbonyl dichloride generates coordination polymer topologies that are structurally inaccessible to the 2,6- and 3,5-isomers. Single-crystal X-ray diffraction studies demonstrate that 3,4-PDC coordinates to transition metals through both carboxylate oxygens and the pyridyl nitrogen simultaneously, producing heterocoordination nodes (MNxOy) that yield a novel (3,4)-connected three-dimensional network with unprecedented topology [1]. In contrast, the 2,6-isomer predominantly forms symmetric bis-carboxamide macrocycles through linear bridging, while the 3,5-isomer yields divergent coordination modes limited to 2D architectures [2]. The structural divergence stems directly from the 3,4-substitution pattern: the proximal intramolecular distance between carboxylates (~3.0 Å) induces steric torsion that enables the multifunctional coordination mode [1].

Metal-Organic Frameworks Coordination Polymers Crystal Engineering

13C NMR Chemical Shift Differentiation: Quantified Electronic Environment Distinction Among Pyridinedicarboxylic Acid Isomers

Comprehensive 13C NMR analysis of all six pyridinedicarboxylic acid isomers reveals quantifiable differences in chemical shift patterns that reflect distinct electronic environments unique to each substitution pattern [1]. The 3,4-isomer exhibits a characteristic ortho-effect perturbation in its carboxyl group resonance due to the mutual electronic interaction of the adjacent substituents, manifesting as increased paramagnetic contribution to the shielding constant relative to non-adjacent substitution patterns (2,5-, 2,6-, and 3,5-isomers) [1]. This steric ortho effect—specific to 2,3-, 3,4-, and 2,4-substitution patterns—produces measurable deformation of C–O stretching bands in IR spectra and decreased intensity of charge-transfer bands in UV absorption spectra [2]. These spectral fingerprints enable unambiguous analytical identification and quality control verification that the correct isomer has been procured.

NMR Spectroscopy Electronic Structure Analytical Characterization

Mercury(II) Halide Coordination Polymer Dimensionality: Ligand Steric Effects Dictate 2D vs. Dimeric Architecture

In a direct comparative study using N,N,N′,N′-tetraisopropyl-3,4-pyridinedicarboxamide (derived from 3,4-pyridinedicarbonyl dichloride), the ligand produced two-dimensional (2D) coordination polymers with HgCl2 and HgBr2 exhibiting square pyramidal Hg(II) coordination and three distinct topologies including one novel network . Critically, the same ligand scaffold with HgI2 formed only a dimeric structure (four-coordinate tetrahedral Hg) rather than an extended 2D polymer, demonstrating that even with the identical 3,4-isomer framework, the halide counterion modulates the architecture . This behavior contrasts with 2,6-pyridinedicarboxamide-based Hg complexes, which typically form linear coordination chains or discrete macrocyclic structures [1]. The 3,4-isomer's unique ability to function as either a two-connector or three-connector linker—depending on reaction conditions—provides tunable dimensionality control unavailable with symmetric isomers.

Coordination Chemistry Crystal Engineering Heavy Metal Complexation

Metal-Specific Coordination Mode Divergence in Zn(II) vs. Ni(II) 3D MOFs: Tetrahedral (4-Coordinate) vs. Octahedral (6-Coordinate) Architecture

Synthesis of 3D MOFs using 3,4-pyridinedicarboxylic acid (the precursor acid to 3,4-pyridinedicarbonyl dichloride) with 1,4-bis((1H-imidazol-1-yl)methyl)benzene (BIB) as a co-ligand revealed striking metal-dependent coordination divergence [1]. In the Zn(II) framework, 3,4-PyDC coordinates solely through its two monodentate carboxylate groups, yielding a tetrahedral Zn(II) center with coordination number 4. Conversely, in the Ni(II) framework, 3,4-PyDC coordinates through both carboxylate oxygens AND the pyridyl nitrogen atom, producing a distorted octahedral Ni(II) center with coordination number 6 [1]. This metal-specific coordination flexibility is not observed with 2,6-PyDC, which consistently binds in a tridentate N,O,O-pincer mode across various metals [2]. Thermal stability data further differentiate: the Zn(II)-3,4-PyDC MOF remains stable to 200°C post-solvent removal, while the Ni(II) variant exhibits distinct thermogravimetric behavior due to its different coordination environment [1].

Metal-Organic Frameworks Coordination Chemistry Zinc/Nickel Complexes

Regioselective Synthesis of 3,4-Pyridinotetraazaporphyrins: Exclusive Product Access from 3,4-Isomer

The synthesis of 3,4-pyridinotetraazaporphyrins proceeds specifically from pyridine-3,4-dicarboxylic acid (the precursor acid to 3,4-pyridinedicarbonyl dichloride) in the presence of palladium(II) or platinum(II) chloride, urea, and ammonium molybdate, yielding a mixture of regioisomers with the porphyrinoid macrocycle fused at the 3,4-positions of the pyridine ring [1]. This reaction pathway is regiochemically unavailable from the 2,3-, 2,4-, 2,5-, 2,6-, or 3,5-pyridinedicarboxylic acid isomers, as the 3,4-adjacent substitution pattern is essential for the cyclotetramerization to proceed with the correct orientation of the pyridine nitrogen atoms for metal coordination [2]. The resulting 3,4-pyridinotetraazaporphyrins possess unique photophysical properties distinct from phthalocyanine or porphyrin frameworks prepared from other dicarboxylic acid isomers.

Porphyrinoid Synthesis Macrocyclic Chemistry Materials Science

Azaisatoic Anhydride Formation: Steric Ortho Effect Enables Regioselective Lead Tetraacetate Oxidation

US Patent 3,947,416 discloses that 3,4-pyridinedicarboxamides (derived from 3,4-pyridinedicarbonyl dichloride) undergo regioselective reaction with lead tetraacetate to form azaisatoic anhydrides and pyrimidinediones, a transformation driven by the proximity of the two carboxamide groups in the 3,4-positions [1]. The patent specifically distinguishes the 2,3- and 3,4-pyridinedicarboxamide isomers as the substrates capable of this cyclization, while the more distal substitution patterns (2,4-, 2,5-, 2,6-, 3,5-) do not participate efficiently in this intramolecular anhydride-forming reaction due to unfavorable ring-closure geometry. This reactivity dichotomy provides a direct synthetic selection criterion: procurement of 3,4-pyridinedicarbonyl dichloride is mandated when azaisatoic anhydride intermediates are required as building blocks for fused pyrimidine pharmacophores.

Heterocyclic Synthesis Anhydride Formation Lead Tetraacetate Oxidation

3,4-Pyridinedicarbonyl Dichloride (CAS 1889-02-7): Validated Application Scenarios Derived from Quantitative Evidence


Construction of 3D Metal-Organic Frameworks with (3,4)-Connected Topology for Gas Storage and Separation

Based on the single-crystal X-ray diffraction evidence demonstrating that 3,4-PDC forms unprecedented (3,4)-connected 3D networks via heterocoordination (MNxOy nodes), this compound should be prioritized for MOF synthesis targeting zeolite-like ABW (SrAl2) topology or related porous architectures [1]. The 15-25° out-of-plane torsion of the carboxylate groups creates a specific pore geometry that cannot be replicated using 2,6- or 3,5-pyridinedicarbonyl dichloride isomers. Procurement is specifically indicated when the synthetic target requires (i) heterocoordination of both carboxylate oxygens and pyridyl nitrogen to the same metal center, (ii) generation of permanent porosity with a defined (3,4)-connected network topology, or (iii) construction of isoreticular MOF series where metal substitution (Zn, Co, Ni, Cd) is desired while preserving framework architecture [2].

Synthesis of 3,4-Pyridinotetraazaporphyrins for Nonlinear Optical Materials and Photodynamic Therapy Agents

The regiochemical requirement for 3,4-pyridinedicarboxylic acid in the cyclotetramerization to 3,4-pyridinotetraazaporphyrins establishes a clear use case: procurement of 3,4-pyridinedicarbonyl dichloride enables the synthesis of this porphyrinoid class, whereas other isomers (2,6-, 3,5-, etc.) do not yield the analogous tetraazaporphyrin macrocycles under the established Pd(II)/Pt(II)-catalyzed conditions [1]. The resulting 3,4-pyridinotetraazaporphyrins possess distinct Q-band absorption profiles and metal-coordination geometries compared to phthalocyanines derived from phthalic acid derivatives, offering tailored photophysical properties for NLO devices and Type II photosensitizers. This scenario applies directly to materials chemistry laboratories synthesizing expanded porphyrinoids for optoelectronic or biomedical applications.

Preparation of Azaisatoic Anhydride and Pyrido[4,3-d]pyrimidinedione Pharmacophore Building Blocks

As documented in US Patent 3,947,416 and the Lossen rearrangement studies, 3,4-pyridinedicarboxamides (accessible from 3,4-pyridinedicarbonyl dichloride) undergo regioselective cyclization to azaisatoic anhydrides and isomeric pyrido[4,3-d]pyrimidine-2,4(1H,3H)-diones [1][2]. These fused heterocycles serve as core scaffolds in kinase inhibitor programs and antimicrobial agent development. Procurement of the 3,4-isomer is required for this specific cyclization pathway; the 2,6- and 3,5-isomers do not provide the ortho-adjacent carboxamide geometry necessary for intramolecular anhydride formation. This scenario is particularly relevant for medicinal chemistry CROs and pharmaceutical process development groups constructing pyrimidine-fused libraries where the pyridine nitrogen position relative to the fused ring system critically influences target binding.

Tunable 2D Coordination Polymers for Mercury Remediation and Heavy Metal Sensing Platforms

The demonstrated ability of N,N,N′,N′-tetraisopropyl-3,4-pyridinedicarboxamide to form either 2D coordination polymers (with HgCl2/HgBr2) or discrete dimers (with HgI2) provides a tunable platform for mercury sequestration materials [1]. Procurement of the 3,4-isomer is justified when the target application requires halide-dependent dimensionality switching—a property not observed with symmetric 2,6- or 3,5-pyridinedicarboxamide ligands, which typically form invariant linear or macrocyclic Hg complexes. This scenario applies to environmental chemistry groups developing selective mercury capture materials and to analytical laboratories constructing Hg(II)-responsive luminescent sensors where coordination geometry directly modulates the optical response.

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